molecular formula C12H18O2 B14837426 3-(Tert-butoxy)-5-ethylphenol

3-(Tert-butoxy)-5-ethylphenol

Cat. No.: B14837426
M. Wt: 194.27 g/mol
InChI Key: ODFGZIRXWMMPEG-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-5-ethylphenol is an organic compound characterized by the presence of a tert-butoxy group and an ethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-5-ethylphenol typically involves the introduction of the tert-butoxy group and the ethyl group onto the phenol ring. One common method is the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, offering a more sustainable and efficient approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-5-ethylphenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The tert-butoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-(Tert-butoxy)-5-ethylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)-5-ethylphenol involves its interaction with molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and stability, while the phenol group can participate in hydrogen bonding and other interactions. These properties make it useful in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tert-butoxy)-5-ethylphenol is unique due to the combination of the tert-butoxy and ethyl groups on the phenol ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and useful in specialized applications.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3-ethyl-5-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C12H18O2/c1-5-9-6-10(13)8-11(7-9)14-12(2,3)4/h6-8,13H,5H2,1-4H3

InChI Key

ODFGZIRXWMMPEG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)OC(C)(C)C)O

Origin of Product

United States

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